molecular formula C14H13N5O2S B2941929 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide CAS No. 2034505-75-2

4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide

Cat. No.: B2941929
CAS No.: 2034505-75-2
M. Wt: 315.35
InChI Key: KCQVQJHCEXYURC-UHFFFAOYSA-N
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Description

The compound 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide features a thiazole core substituted at the 5-position with a carboxamide group linked to a benzo[d][1,2,3]triazin-4(3H)-one moiety via an ethyl spacer. This structure combines heterocyclic elements (thiazole and triazinone) known for diverse pharmacological activities, including anticancer and antimicrobial effects .

Properties

IUPAC Name

4-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-12(22-8-16-9)13(20)15-6-7-19-14(21)10-4-2-3-5-11(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQVQJHCEXYURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available starting materials. The common approach includes the formation of the thiazole ring, followed by introduction of the carboxamide group and subsequent derivatization with the triazinyl moiety.

Industrial Production Methods

Industrial production methods would likely focus on optimizing the synthetic route for large-scale production, employing high-throughput techniques and minimizing waste. Catalysts and solvents that offer high yields and selectivity would be preferred.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: Can occur at the methyl group, leading to the formation of corresponding carboxylic acids.

  • Reduction: The triazinyl moiety can undergo reduction under specific conditions.

  • Substitution: Both electrophilic and nucleophilic substitutions can be observed at various positions.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

  • Substitution: Various halides, strong bases or acids, depending on the type of substitution desired.

Major Products Formed

  • Oxidation typically yields carboxylic acids.

  • Reduction can lead to a variety of amines or alcohols, depending on the functional groups present.

  • Substitution reactions yield a plethora of derivatives based on the substituents introduced.

Scientific Research Applications

Chemistry

Biology

Studied for their antimicrobial, antiviral, and anticancer properties. The unique structural attributes of thiazole and triazine rings contribute to its efficacy in these areas.

Medicine

Potential therapeutic agents due to their ability to interact with specific enzymes or receptors involved in disease pathways.

Industry

May serve as precursors or active agents in the development of agrochemicals or dyes.

Mechanism of Action

Mechanism by Which It Exerts Its Effects

The compound’s biological activity often involves interaction with specific enzymes or protein receptors, inhibiting their function. This can lead to alterations in cellular processes, contributing to its therapeutic effects.

Molecular Targets and Pathways Involved

Common molecular targets include kinases, proteases, and other enzymes critical to cellular signaling pathways. By modulating these targets, the compound can influence various biological activities.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents/R Groups Biological Activity (IC50) Synthesis Approach Reference
Target Compound Benzo[d][1,2,3]triazin-4-one ethyl linker Not reported Amine coupling to thiazole core
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Pyridinyl at thiazole-2 position Anticancer (mechanism unspecified) Hydrolysis of esters + coupling
Compound 7b (Hydrazide derivative) Phenyl, hydrazide side chain 1.61 ± 1.92 μg/mL (HepG-2 cells) Hydrazide + α-halo reactions
4a (Morpholinomethyl-pyridinyl derivative) Morpholinomethyl, pyridinyl at thiazole-4 Not reported Schiff base reaction
4-Amino-N-(benzodioxol-5-ylmethyl)-thioxo-thiazole Benzodioxolylmethyl, 4-methoxyphenyl, thioxo Not reported Multi-step thiazole functionalization

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The morpholinomethyl group in compound 4a () likely enhances water solubility compared to the hydrophobic benzo-triazinone in the target compound .
  • Bioavailability : Ethyl spacers (target compound) may balance lipophilicity and flexibility, facilitating membrane permeation .

Biological Activity

The compound 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide is a novel derivative of thiazole and oxobenzo[d][1,2,3]triazin, which has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings.

The compound's molecular formula is C13H14N4O2SC_{13}H_{14}N_4O_2S, with a molecular weight of approximately 290.34 g/mol. Its structure features a thiazole ring linked to an oxobenzo[d][1,2,3]triazin moiety, which is crucial for its biological activity.

Anticholinesterase Activity

Research has indicated that derivatives of the oxobenzo[d][1,2,3]triazin class exhibit significant inhibitory effects on acetylcholinesterase (AChE). For instance, compounds similar to this compound have shown promising AChE inhibitory activity, which is vital for treating neurodegenerative diseases like Alzheimer’s disease. A compound in this series demonstrated a mixed-type inhibition mode against AChE and significant neuroprotective effects in PC12 cells under oxidative stress conditions .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. For example, thiazole compounds have exhibited antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds ranged from 0.23 to 0.70 mg/mL against sensitive bacterial strains . The presence of the oxobenzo[d][1,2,3]triazin moiety may enhance this activity through synergistic mechanisms.

Antitumor Activity

Preliminary studies suggest that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, certain thiazole-based compounds have shown significant inhibition of cell proliferation in human cancer cell lines such as HeLa and MCF-7. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .

Case Studies

Study Findings Reference
Study on AChE inhibitionCompound showed high AChE inhibitory activity and neuroprotective effects in oxidative stress models
Antimicrobial evaluationMIC values for thiazole derivatives ranged from 0.23 to 0.70 mg/mL against various bacteria
Antitumor activity assessmentInduced apoptosis in cancer cell lines with significant cytotoxicity

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